Dimethrin

描述

属性

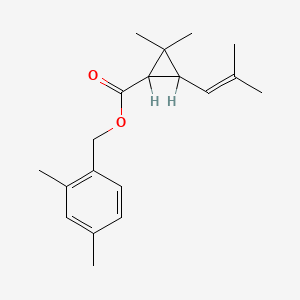

IUPAC Name |

(2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-12(2)9-16-17(19(16,5)6)18(20)21-11-15-8-7-13(3)10-14(15)4/h7-10,16-17H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNKBSDJERHDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)COC(=O)C2C(C2(C)C)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040305 | |

| Record name | Dimethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Hawley] | |

| Record name | Dimethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

175 °C @ 3.8 mm Hg | |

| Record name | DIMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene chloride., Insoluble in water. | |

| Record name | DIMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.986 @ 20 °C | |

| Record name | DIMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000172 [mmHg] | |

| Record name | Dimethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Amber liquid | |

CAS No. |

70-38-2 | |

| Record name | Dimethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethrin [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRP5SEK6S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Crucial Role of Stereoisomerism in the Insecticidal Efficacy of Dimethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin, a synthetic pyrethroid insecticide, exemplifies the critical importance of stereochemistry in the design and application of potent pest control agents. As with other pyrethroids, the biological activity of this compound is not inherent to its molecular formula but is exquisitely dependent on the three-dimensional arrangement of its atoms. This technical guide provides an in-depth exploration of the stereoisomerism of this compound, its implications for insecticidal activity, and the experimental methodologies used to elucidate these relationships. While specific quantitative data for individual this compound stereoisomers is not extensively available in public literature, this guide will draw upon the well-established principles and data from closely related pyrethroids to provide a comprehensive understanding of the topic.

Stereoisomerism of this compound

This compound is the ester of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. The insecticidal activity of pyrethroids is largely dictated by the stereochemistry of the chrysanthemic acid moiety, which contains two chiral centers at the C1 and C3 positions of the cyclopropane (B1198618) ring. This gives rise to four possible stereoisomers, existing as two enantiomeric pairs. These are designated based on the configuration (R or S) at each chiral center and the geometric relationship (cis or trans) of the substituents on the cyclopropane ring.

The four stereoisomers of the chrysanthemic acid portion of this compound are:

-

(1R,3R)-trans-chrysanthemic acid

-

(1S,3S)-trans-chrysanthemic acid

-

(1R,3S)-cis-chrysanthemic acid

-

(1S,3R)-cis-chrysanthemic acid

The alcohol moiety of this compound, 2,4-dimethylbenzyl alcohol, is not chiral. Therefore, this compound itself exists as four stereoisomers, corresponding to the isomers of the chrysanthemic acid component. It is a well-established principle in pyrethroid chemistry that the (1R)-configured isomers exhibit significantly higher insecticidal activity than their (1S) counterparts. The cis/trans isomerism at the cyclopropane ring also influences the potency and knockdown speed of the insecticide.

Data Presentation: Insecticidal Activity of Pyrethroid Stereoisomers

| Pyrethroid | Stereoisomer | Target Insect | LD50 (µ g/insect ) | Reference |

| Deltamethrin | (1R,3R,αS) | Musca domestica | Not specified, but is the most active isomer. | [1][2] |

| Deltamethrin | Other isomers | Musca domestica | Minimal to no activity. | [1][2] |

| Permethrin | (1R,3R)-cis | Musca domestica | More toxic than trans isomers. | [3] |

| Permethrin | (1R,3S)-trans | Musca domestica | Less toxic than cis isomers. | [3] |

| Cypermethrin | 1RcisS | Musca domestica | 0.4 ng/fly (synergized with PBO) | [4] |

| Cypermethrin | 1RcisR and 1RtransR | Aedes aegypti | Highly active | [4] |

Note: The table above is illustrative of the general principles of pyrethroid stereoisomerism and insecticidal activity. The lack of specific data for this compound highlights a potential area for future research.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

The synthesis of individual this compound stereoisomers involves two key stages: the stereoselective synthesis of the chrysanthemic acid isomers and their subsequent esterification with 2,4-dimethylbenzyl alcohol. The separation of the resulting stereoisomers is typically achieved using chiral high-performance liquid chromatography (HPLC).

3.1.1. Synthesis of Chrysanthemic Acid Stereoisomers

A representative method for obtaining the individual stereoisomers of chrysanthemic acid is through the resolution of a racemic mixture.

-

Objective: To separate the enantiomers of cis- and trans-chrysanthemic acid.

-

Principle: Diastereomeric salt formation with a chiral resolving agent allows for the separation of enantiomers by fractional crystallization due to their different physical properties.

-

Procedure (based on a general resolution process):

-

A racemic mixture of chrysanthemic acid (either cis or trans) is dissolved in a suitable solvent.

-

A chiral resolving agent, such as an optically active amine, is added to the solution.

-

The mixture is allowed to cool, leading to the crystallization of one of the diastereomeric salts.

-

The crystals are collected by filtration.

-

The diastereomeric salt is then treated with an acid to liberate the enantiomerically enriched chrysanthemic acid.

-

The process can be repeated with the mother liquor to isolate the other enantiomer.

-

3.1.2. Esterification

-

Objective: To form the this compound ester from an optically pure chrysanthemic acid isomer and 2,4-dimethylbenzyl alcohol.

-

Procedure (general esterification):

-

The desired chrysanthemic acid isomer is converted to its more reactive acid chloride, typically by reacting it with thionyl chloride or oxalyl chloride.

-

The chrysanthemoyl chloride is then reacted with 2,4-dimethylbenzyl alcohol in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

-

The reaction mixture is then purified, for example by column chromatography, to yield the desired this compound stereoisomer.

-

3.1.3. Chiral Separation of this compound Stereoisomers by HPLC

-

Objective: To separate and quantify the stereoisomers of this compound.

-

Principle: Chiral stationary phases (CSPs) in HPLC columns interact differently with each enantiomer, leading to different retention times and thus separation.

-

Apparatus: High-performance liquid chromatograph with a UV detector.

-

Column: A chiral column, such as one with a polysaccharide-based CSP (e.g., CHIRALPAK®).

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol, is used for normal-phase chiral separations.

-

Procedure (representative):

-

A standard solution of the this compound isomer mixture is prepared in the mobile phase.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

A small volume of the sample is injected onto the column.

-

The chromatogram is recorded, and the retention times of the different stereoisomers are determined.

-

Quantification can be achieved by comparing the peak areas to those of known standards.

-

Insecticidal Activity Bioassay: Topical Application

-

Objective: To determine the dose-response relationship and the LD50 of each this compound stereoisomer against an insect species, such as Musca domestica.

-

Principle: A precise amount of the insecticide, dissolved in a volatile solvent, is applied directly to the insect's body. The mortality is then assessed after a specific period.

-

Materials:

-

Technical grade of each this compound stereoisomer.

-

Acetone (B3395972) (or another suitable volatile solvent).

-

Microsyringe or microapplicator.

-

Adult houseflies of a susceptible strain, of a uniform age and weight.

-

Holding cages with food and water.

-

Carbon dioxide for anesthetizing the insects.

-

-

Procedure:

-

Serial dilutions of each this compound stereoisomer are prepared in acetone.

-

Houseflies are briefly anesthetized with carbon dioxide.

-

A precise volume (typically 1 µL) of each dilution is applied to the dorsal thorax of each fly using a microapplicator. A control group is treated with acetone only.

-

The treated flies are placed in holding cages with access to food and water and maintained at a constant temperature and humidity.

-

Mortality is recorded at 24 hours post-treatment. Flies that are unable to move when prodded are considered dead.

-

The data is subjected to probit analysis to calculate the LD50 value for each stereoisomer.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mode of action of this compound on the insect nervous system.

Experimental Workflow

Caption: Workflow for determining the insecticidal activity of this compound stereoisomers.

Conclusion

The stereoisomerism of this compound is a paramount factor governing its insecticidal properties. Although specific data for this compound is sparse, the extensive research on other pyrethroids unequivocally demonstrates that biological activity is highly dependent on the specific stereoisomer. The (1R)-isomers are consistently the most potent, highlighting the importance of stereoselective synthesis or efficient chiral separation in the production of effective insecticides. The methodologies for synthesis, separation, and bioassay outlined in this guide provide a robust framework for the further investigation of this compound and other chiral insecticides. A deeper understanding of the structure-activity relationships at the isomeric level is essential for the development of more selective, potent, and environmentally sound pest control agents.

References

- 1. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 3. sciforum.net [sciforum.net]

- 4. The synthetic pyrethroid isomers II. Biological activity (1996) | Laszlo Pap | 10 Citations [scispace.com]

Dimethrin: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethrin is a synthetic pyrethroid ester insecticide. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. While detailed experimental protocols and specific signaling pathways for this compound are not extensively documented in publicly available literature, this document consolidates the existing knowledge. Much of the broader research on pyrethroid insecticides focuses on more common compounds such as Deltamethrin; therefore, care has been taken to present information specific to this compound wherever possible. This guide includes a summary of its chemical and physical properties, a description of its synthesis, and generalized experimental workflows for its analysis.

Chemical and Physical Properties

This compound is the ester of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. It is characterized as an amber liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | PubChem |

| Molecular Formula | C₁₉H₂₆O₂ | PubChem[1] |

| Molecular Weight | 286.4 g/mol | PubChem[1] |

| Physical Description | Amber liquid | PubChem[1] |

| CAS Number | 70-38-2 | PubChem[1] |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

Chemical Analysis

The characterization of this compound and the determination of its purity typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental parameters for this compound analysis are not widely published, a general workflow for its chemical analysis is presented below.

Spectroscopic Data

Publicly available databases provide some spectroscopic information for this compound. A summary of this data is presented in Table 2.

| Technique | Data Highlights | Source |

| ¹³C NMR | Spectral data available from John Wiley & Sons, Inc. | PubChem |

| GC-MS | Mass spectrum available from NIST Mass Spectrometry Data Center. | PubChem |

| FTIR | Infrared spectrum available. | PubChem |

Table 2: Summary of Available Spectroscopic Data for this compound

Biological Activity and Mechanism of Action

As a pyrethroid insecticide, this compound is expected to act as a neurotoxin in insects. The general mechanism of action for pyrethroids involves the disruption of the normal functioning of the voltage-gated sodium channels in the nervous system, leading to paralysis and death of the insect.

It is important to note that detailed studies on the specific signaling pathways affected by this compound are not available in the public domain. The vast majority of research on the neurotoxic effects and signaling pathways of pyrethroids has been conducted on other members of this class, such as Deltamethrin. Therefore, a specific signaling pathway diagram for this compound cannot be provided at this time.

Conclusion

This compound is a synthetic pyrethroid insecticide synthesized by the esterification of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. While its basic chemical and physical properties are known, there is a notable lack of detailed experimental protocols for its synthesis and analysis in publicly accessible scientific literature. Furthermore, specific information regarding its biological signaling pathways is scarce, with the majority of research in this area focusing on other, more common pyrethroids. This guide provides a consolidation of the currently available technical information on this compound and highlights the areas where further research and documentation are needed.

References

Toxicological Profile of Dimethrin in Non-Target Organisms: An In-depth Technical Guide

Introduction

Dimethrin is a synthetic pyrethroid ester insecticide, now largely considered obsolete, that was historically used for public health applications.[1] Due to the limited availability of comprehensive toxicological data for this compound, this guide will focus on the toxicological profile of Deltamethrin (B41696) , a closely related and extensively studied Type II pyrethroid insecticide.[2][3] Deltamethrin is used globally in agriculture, public health, and veterinary applications to control a wide range of insect pests.[3][4][5] Like other pyrethroids, its mode of action is not specific to pests, raising concerns about its impact on non-target organisms.[6] This document provides a detailed overview of Deltamethrin's toxicity in various non-target species, outlines common experimental protocols for toxicological assessment, and presents quantitative data for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mode of action for pyrethroids, including Deltamethrin, is the disruption of normal nerve function in both target and non-target organisms.[2][7] Deltamethrin targets the voltage-gated sodium channels in neuronal membranes.[4] It binds to the channels and delays their closing, resulting in a prolonged influx of sodium ions.[2] This leads to repetitive nerve discharges, causing a state of hyperexcitability, which manifests as tremors, incoordination, paralysis, and ultimately, death.[4][8] Type II pyrethroids like Deltamethrin, which contain an α-cyano group, are known to induce long-lasting inhibition of the sodium channel gate.[2][7]

Toxicological Profile in Aquatic Organisms

Deltamethrin is characterized by its extremely high toxicity to aquatic life, including fish and invertebrates.[6][9] This sensitivity is partly attributed to a high rate of gill absorption and slower metabolic detoxification in these species compared to mammals and birds.[9]

Fish

Numerous studies have demonstrated that even at very low concentrations, Deltamethrin is acutely toxic to fish.[9][10] Sublethal effects can include altered swimming behavior, oxidative stress, and reproductive issues.[6][9]

Table 1: Acute Toxicity of Deltamethrin to Various Fish Species

| Species | Endpoint (Duration) | Value | Reference(s) |

|---|---|---|---|

| Crucian Carp (Carassius auratus) | LC50 (96 h) | 10.43 µg/L | [11] |

| Nile Tilapia (Oreochromis niloticus) | LC50 (48 h) | 1.17 µg/L (larvae) | [9] |

| Eastern Rainbowfish (Melanotaenia duboulayi) | LC50 | <0.26 µg/L | [12] |

| Zebrafish (Danio rerio) | LC50 (96 h) | 4.84 µg/L |[10] |

Aquatic Invertebrates

Aquatic invertebrates are also highly susceptible to Deltamethrin.[5][12] Due to their critical role in aquatic food webs, impacts on these populations can have cascading ecological consequences.

Table 2: Acute Toxicity of Deltamethrin to Aquatic Invertebrates

| Species | Endpoint (Duration) | Value | Reference(s) |

|---|---|---|---|

| Cladoceran (Ceriodaphnia cf. dubia) | LC50 | <0.26 µg/L | [12] |

| Freshwater Shrimp (Paratya australiensis) | LC50 | <0.26 µg/L |[12] |

Toxicological Profile in Terrestrial Invertebrates

Honey Bees

Deltamethrin is highly toxic to bees upon direct contact and ingestion under laboratory conditions.[5][13] Sublethal exposure can impair learning, memory, and foraging behaviors, such as the "waggle dance" used for communication.[14][15] While some field studies suggest formulated products may have a repellent effect that reduces immediate harm, the overall risk to pollinators remains a significant concern.[13][15]

Table 3: Acute Toxicity of Deltamethrin to Honey Bees (Apis mellifera)

| Exposure Route | Endpoint (Duration) | Value (ppm) | Reference(s) |

|---|---|---|---|

| Oral | LC50 (48 h) | 30.78 | [15] |

| Topical | LC50 (48 h) | 29.19 |[15] |

Earthworms

Available data suggests that Deltamethrin is practically non-toxic to earthworms when used at standard application rates.[3][13] Its tendency to bind strongly to soil particles limits its bioavailability to these organisms.[5]

Toxicological Profile in Vertebrates

Birds

In contrast to aquatic organisms, Deltamethrin exhibits low toxicity to birds when ingested.[7][16] Their metabolic systems are generally efficient at detoxifying pyrethroids.[17] However, subchronic exposure can lead to physiological stress and organ damage. A study on laying chickens administered 20 mg/kg/day for 14 days resulted in significant liver damage and altered blood chemistry.[16][18]

Table 4: Acute and Dietary Toxicity of Deltamethrin to Birds

| Species | Endpoint (Duration) | Value (mg/kg) | Reference(s) |

|---|---|---|---|

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >4640 | [7] |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 (8 days) | >8039 | [7] |

| Quail (species not specified) | Dietary LC50 (8 days) | >5620 |[7] |

Mammals

Pyrethroids are generally less toxic to mammals than to insects due to factors like higher body temperature, larger body size, and less sensitive sodium channel sites.[2][7] The acute oral toxicity in rats varies significantly depending on the carrier substance used in the formulation.[2][19] Signs of acute intoxication include salivation, tremors, and choreoathetosis (writhing movements).[2][19]

Table 5: Acute and Chronic Toxicity of Deltamethrin to Mammals

| Species | Endpoint (Route) | Value (mg/kg) | Reference(s) |

|---|---|---|---|

| Rat | LD50 (Oral, in oily vehicle) | 30 - 50 | [2][19] |

| Rat | LD50 (Oral, in aqueous suspension) | >5000 | [2] |

| Rabbit | LD50 (Dermal) | >2000 | [7] |

| Dog | NOAEL (Chronic, 1-year study) | 1.0 mg/kg/day | [2] |

| Mouse | NOAEL (Chronic, 24-month study) | 100 mg/kg/day |[2] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed to assess the toxicity of chemicals like Deltamethrin. Below is a summarized methodology for an acute toxicity test in fish.

Protocol: Acute Toxicity Test in Fish (Adapted from OECD Guideline 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

-

Test Organism: A standard species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used. Fish are acclimated to laboratory conditions for at least 12 days.

-

Test Substance Preparation: A stock solution of Deltamethrin is prepared, often with a solvent like acetone (B3395972) due to its low water solubility. A series of test concentrations are prepared by diluting the stock solution. A control group (no Deltamethrin) and a solvent control group are included.

-

Exposure Conditions:

-

System: A semi-static system is often used for substances like Deltamethrin that are unstable in water. The test solution is renewed every 24 hours.

-

Loading: A specified number of fish (e.g., 7-10) are randomly assigned to each test tank.

-

Duration: The exposure period is 96 hours.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range.

-

-

Observations: Fish are observed for mortality and sublethal clinical signs at 24, 48, 72, and 96 hours.

-

Data Analysis: The cumulative mortality at each concentration is recorded. Statistical methods, such as Probit analysis, are used to calculate the LC50 value and its 95% confidence intervals.

References

- 1. This compound (Ref: ENT 21170 ) [sitem.herts.ac.uk]

- 2. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 3. Deltamethrin (Ref: OMS 1998) [sitem.herts.ac.uk]

- 4. pomais.com [pomais.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. npic.orst.edu [npic.orst.edu]

- 8. epa.gov [epa.gov]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of river water and salinity on the toxicity of deltamethrin to freshwater shrimp, cladoceran, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deltamethrin Fact Sheet [npic.orst.edu]

- 14. Deltamethrin Impairs Honeybees (Apis mellifera) Dancing Communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Subchronic toxicity of oral deltamethrin in laying chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Subchronic toxicity of oral deltamethrin in laying chickens [frontiersin.org]

- 19. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Historical Application of Deltamethrin in Public Health: A Technical Overview

A Note on Terminology: This guide focuses on the historical applications of Deltamethrin , a synthetic pyrethroid insecticide. Initial research for "Dimethrin" did not yield significant results in the context of public health insecticides, suggesting a possible typographical error. Given the extensive historical use and data available for Deltamethrin in similar applications, this document will proceed with the analysis of this compound.

Deltamethrin has been a cornerstone of public health vector control programs for decades, primarily targeting mosquitoes and other disease-carrying insects. Its development in the 1970s marked a significant advancement in insecticide technology, offering high efficacy at low doses and a better safety profile compared to its predecessors like DDT. This technical guide provides an in-depth review of the historical applications of Deltamethrin in public health, focusing on quantitative efficacy data and detailed experimental protocols.

Key Public Health Applications

Historically, Deltamethrin has been deployed in two main strategies for mosquito control, particularly in the fight against malaria:

-

Indoor Residual Spraying (IRS): The application of insecticide to the interior walls and ceilings of houses. Mosquitoes resting on these surfaces pick up a lethal dose of the insecticide.

-

Insecticide-Treated Nets (ITNs) and Long-Lasting Insecticidal Nets (LLINs): Bed nets impregnated with insecticide, providing a protective barrier to people sleeping under them and killing mosquitoes that come into contact with the netting.

Beyond malaria vector control, Deltamethrin has also been used to control other public health pests, including lice and the vectors of Chagas disease.[1]

Quantitative Efficacy Data

The effectiveness of Deltamethrin in public health interventions has been documented in numerous field trials and laboratory studies. The following tables summarize key quantitative data from various historical applications.

Table 1: Efficacy of Deltamethrin in Indoor Residual Spraying (IRS) Programs

| Target Vector | Location | Deltamethrin Dosage | Surface Type | Residual Efficacy (Months with >80% Mortality) | Impact on Malaria Incidence | Reference |

| Anopheles spp. | Zimbabwe | 15 mg/m² | Roofs and Walls | Up to 8 months | Slight reduction in an incompletely isolated area | [2][3] |

| Anopheles culicifacies | India | 25 mg/m² | Mud and Cement | 3.5 - 4 months | Significant decline in Slide Positivity Rate (SPR) from 17.93% to 4.26% | [4] |

| Anopheles maculatus | Sarawak, Malaysia | 30 mg/m² | Smooth Bamboo | Up to 15 months | Not directly measured | [5] |

| Anopheles stephensi | Iran | 0.05 mg a.i./m² | Cement and Plaster | Approximately 2 months | Not directly measured |

Table 2: Efficacy of Deltamethrin-Treated Nets (ITNs)

| Target Vector | Location | Deltamethrin Dosage | Outcome Measure | Efficacy | Reference |

| Anopheles spp. | Orissa, India | Tablet formulation (K-OTAB) | Malaria Incidence Reduction | 64.3% reduction compared to no nets | |

| Anopheles minimus, An. anthropophagus | Guangxi, China | 15 mg/m² | Malaria Incidence | Significant decrease, comparable to DDT spraying | |

| Anopheles gambiae s.s. (pyrethroid-resistant) | Uganda | Low dose (2.5–5.0 mg/m²) | Reduction in Oocyst Prevalence | 59% reduction | |

| Anopheles gambiae s.s. (pyrethroid-resistant) | Uganda | High dose (10–16.7 mg/m²) | Reduction in Oocyst Prevalence | 80% reduction |

Experimental Protocols

The evaluation of Deltamethrin's efficacy relies on standardized laboratory and field-based experimental protocols. The following are detailed methodologies for key assays.

WHO Cone Bioassay

The WHO cone bioassay is a standard method to assess the efficacy of insecticides on treated surfaces.

Methodology:

-

Preparation: Cones of a specified size are attached to the treated surface (e.g., an insecticide-treated wall or a piece of an ITN).

-

Mosquito Exposure: A known number of susceptible, non-blood-fed female mosquitoes (typically 5-10), aged 2-5 days, are introduced into each cone.

-

Exposure Duration: The mosquitoes are exposed to the treated surface for a standardized period, usually 3 minutes for ITNs and 30 minutes for IRS surfaces.

-

Post-Exposure Observation: After exposure, the mosquitoes are transferred to a clean holding container with access to a sugar solution.

-

Data Collection: Knockdown is recorded at 60 minutes post-exposure, and mortality is recorded after 24 hours.

-

Control: A parallel test is conducted using an untreated surface. If mortality in the control group exceeds a certain threshold (e.g., 10%), the results are considered invalid.

Workflow for the WHO Cone Bioassay.

CDC Bottle Bioassay

The CDC bottle bioassay is a simple and rapid method to detect insecticide resistance in mosquito populations.

Methodology:

-

Bottle Coating: Glass bottles are coated on the inside with a diagnostic dose of the insecticide dissolved in a solvent (e.g., acetone). The solvent is then evaporated, leaving a uniform layer of the insecticide.

-

Mosquito Introduction: A batch of 20-25 mosquitoes is introduced into each treated bottle.

-

Observation: The number of dead or incapacitated mosquitoes is recorded at regular time intervals until all mosquitoes are dead or a predetermined endpoint is reached.

-

Control: A control bottle coated only with the solvent is used in parallel.

-

Data Analysis: The time-mortality data is used to determine the susceptibility or resistance of the mosquito population.

Workflow for the CDC Bottle Bioassay.

Experimental Hut Trials

Experimental hut trials are conducted in specially designed huts that simulate human dwellings to evaluate the performance of indoor vector control interventions under semi-field conditions.

Methodology:

-

Hut Design: Huts are constructed with features that allow for the collection of mosquitoes that enter, exit, and are killed by the intervention. This often includes veranda traps to capture exiting mosquitoes.

-

Intervention Application: The intervention, such as IRS or ITNs, is applied to the experimental huts. Control huts with no intervention are also included.

-

Human Volunteers: Human volunteers sleep in the huts to attract wild, host-seeking mosquitoes.

-

Mosquito Collection: Each morning, all mosquitoes are collected from the different compartments of the hut (e.g., room, veranda trap, inside the bed net).

-

Data Recording: The collected mosquitoes are identified by species, and data on the number of mosquitoes that are dead, alive, fed, and unfed are recorded.

-

Outcome Measures: Key efficacy indicators include:

-

Mortality: The proportion of mosquitoes killed.

-

Blood-feeding inhibition: The reduction in the proportion of blood-fed mosquitoes compared to the control.

-

Induced exophily: The proportion of mosquitoes that exit the hut.

-

Deterrence: The reduction in the number of mosquitoes entering the treated hut compared to the control.

-

Workflow for an Experimental Hut Trial.

Conclusion

Deltamethrin has played a crucial role in public health for several decades, contributing significantly to the reduction of vector-borne diseases, particularly malaria. Its high efficacy as a residual insecticide on walls and as a treatment for mosquito nets has made it a valuable tool for vector control programs worldwide. The standardized experimental protocols outlined in this guide have been fundamental in evaluating its effectiveness and in monitoring the development of insecticide resistance. While the emergence of resistance is a continuing challenge, the historical data on Deltamethrin's application provides a critical foundation for the development and implementation of future vector control strategies.

References

- 1. A Modified Experimental Hut Design for Studying Responses of Disease-Transmitting Mosquitoes to Indoor Interventions: The Ifakara Experimental Huts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guidelines for laboratory and field testing of mosquito larvicides [who.int]

- 3. extranet.who.int [extranet.who.int]

- 4. Laboratory and experimental hut trial... | Gates Open Research [gatesopenresearch.org]

- 5. The experimental hut efficacy of next-generation insecticide-treated nets against pyrethroid-resistant malaria vectors after 12, 24 and 36 months of household use in Benin - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of technical grade Dimethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin is a synthetic pyrethroid insecticide, a class of compounds that mimic the insecticidal properties of naturally occurring pyrethrins. Technical grade this compound, the active ingredient used in formulations, is primarily composed of the this compound isomers along with minor impurities from the manufacturing process. This guide provides an in-depth overview of the physical and chemical properties of technical grade this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and pesticide research.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[1][2] |

| CAS Number | 70-38-2[1][2][3] |

| Molecular Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| Stereochemistry | Technical grade this compound is a racemic mixture of isomers. |

Physical Properties of Technical Grade this compound

The physical characteristics of technical grade this compound are crucial for its formulation, application, and environmental fate.

| Property | Value | Source |

| Physical State | Amber colored liquid | |

| Density | 0.986 g/cm³ at 20 °C | |

| Boiling Point | 175 °C at 3.8 mmHg | |

| Vapor Pressure | 1.72 x 10⁻⁵ mmHg | |

| Melting Point | Not available. As an amber liquid at room temperature, the melting point is below ambient temperatures. | |

| Solubility in Water | Low aqueous solubility. Specific quantitative data is not readily available in public literature. | |

| Solubility in Organic Solvents | Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene (B1212753) chloride. Specific quantitative data for various solvents are not readily available in public literature. | |

| Octanol-Water Partition Coefficient (Log P) | 6.2 (Computed) |

Chemical Properties of Technical Grade this compound

The chemical properties of this compound dictate its reactivity, stability, and mode of action as an insecticide.

| Property | Description | Source |

| Stability | Decomposes in the presence of strong alkali. Detailed quantitative data on hydrolysis rates at different pH values and photolysis are not readily available in public literature. | |

| Reactivity | As an ester, this compound is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester bond and results in the loss of its insecticidal activity. | |

| Mode of Action | Like other pyrethroids, this compound is a sodium channel modulator in the nervous system of insects, leading to paralysis and death. |

Experimental Protocols

The determination of the physical and chemical properties of technical grade pesticides like this compound is governed by internationally recognized guidelines to ensure data consistency and reliability. The primary sources for these standardized methods are the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the Collaborative International Pesticides Analytical Council (CIPAC) Handbooks.

Workflow for Physical and Chemical Property Determination

Caption: General experimental workflow for determining the physical and chemical properties of technical grade this compound, referencing OECD and CIPAC guidelines.

Key Experimental Methodologies:

-

Density: The density of liquid technical grade this compound is determined using the oscillating U-tube method as described in OECD Guideline 109 or the pycnometer method outlined in CIPAC Method MT 3 .

-

Boiling Point: The boiling point is determined according to OECD Guideline 103 , which describes methods for determining the boiling point/boiling range of chemical substances.

-

Vapor Pressure: The vapor pressure is measured following the protocols in OECD Guideline 104 , which includes methods like the vapor pressure balance, gas saturation, and effusion methods.

-

Water Solubility: The solubility in water is determined using the column elution method or the flask method as detailed in OECD Guideline 105 and CIPAC Method MT 157 .

-

Solubility in Organic Solvents: While specific data for this compound is limited, the general procedure involves preparing saturated solutions of the technical grade material in various solvents at a constant temperature, followed by quantitative analysis of the dissolved substance, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Octanol-Water Partition Coefficient (Log P): This is a key parameter for predicting the environmental distribution of a substance. It is determined using the shake-flask method or HPLC method as described in OECD Guidelines 107 and 117 , respectively.

-

Hydrolysis as a Function of pH: The stability of this compound in aqueous solutions at different pH values (typically pH 4, 7, and 9) is assessed according to OECD Guideline 111 . This study determines the hydrolysis rate and half-life of the substance under abiotic conditions.

-

Phototransformation in Water: The potential for degradation of this compound by sunlight in water is evaluated following OECD Guideline 316 . This involves exposing an aqueous solution of the compound to artificial light that simulates natural sunlight and monitoring its concentration over time.

Synthesis of Technical Grade this compound

The commercial production of this compound involves the esterification of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid with 2,4-dimethylbenzyl alcohol.

Caption: Simplified reaction scheme for the synthesis of technical grade this compound.

This reaction is typically carried out in the presence of an acid catalyst or a coupling agent in an organic solvent. The resulting crude product is then purified to obtain the technical grade active ingredient.

Conclusion

References

Discovery and development of Dimethrin as a pyrethroid insecticide

An In-depth Technical Guide to the Discovery and Development of Dimethrin

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This compound, a synthetic pyrethroid insecticide, emerged from early efforts to develop analogs of natural pyrethrins (B594832) with improved stability and efficacy. Developed in the 1960s by McLaughlin Gormley King Company (MGK), it is classified as a Type I pyrethroid, acting as a modulator of voltage-gated sodium channels in the insect nervous system.[1] Chemically, it is the ester of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. Though it demonstrated insecticidal activity, particularly against public health pests like mosquitoes, it possessed relatively low photostability and knockdown power compared to later pyrethroids.[2][3] Consequently, this compound is now considered largely obsolete and has been supplanted by more potent and stable compounds. This guide provides a technical overview of the discovery, chemical properties, synthesis, mode of action, and toxicological profile of this compound, based on available historical and scientific data. Due to its status as an obsolete compound, specific quantitative efficacy data and detailed original experimental protocols are limited in the accessible literature. Therefore, this guide presents generalized, representative protocols for its synthesis and evaluation.

Discovery and Development

The development of this compound is rooted in the broader history of synthetic pyrethroid chemistry that began after the elucidation of the structure of natural pyrethrins. Following the commercialization of the first synthetic pyrethroid, allethrin, in the 1950s, research efforts intensified to create novel compounds with enhanced insecticidal properties.

In the 1960s, McLaughlin Gormley King Company (MGK), a company with a long history in the pyrethrum industry, engaged in the random screening of various benzyl (B1604629) esters to identify new insecticidal candidates.[3][4] This research led to the discovery of this compound (also referred to by the experimental number ENT 21170) and a related compound, barthrin. This compound was primarily targeted for public health applications, such as the control of mosquito larvae. However, it was found to have relatively low stability in the presence of light, heat, and oxidation, a common drawback of early pyrethroids. This limitation, combined with the subsequent discovery of more potent and photostable Type I and Type II pyrethroids (e.g., permethrin, deltamethrin), led to this compound's eventual decline in use. The registration for its use as a mosquito larvicide in the United States was cancelled on July 1, 1987.

Chemical and Physical Properties

This compound is the common name for the compound 2,4-dimethylbenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate. As a Type I pyrethroid, it is characterized by the absence of an α-cyano group on the alcohol moiety.

| Property | Value |

| IUPAC Name | (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

| CAS Number | 70-38-2 |

| Molecular Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| Stereoisomerism | Contains chiral centers leading to multiple stereoisomers. Commercial products were typically racemic mixtures of cis and trans isomers. |

| Physical State | Varies based on purity and isomer ratio. |

| Solubility | Low aqueous solubility. Soluble in organic solvents. |

| Stability | Limited stability to light, heat, and oxidation. |

Synthesis of this compound

The synthesis of this compound follows a standard esterification procedure common for pyrethroid insecticides. The core of the synthesis is the reaction between the carboxylic acid component (chrysanthemic acid) and the alcohol component (2,4-dimethylbenzyl alcohol).

Representative Experimental Protocol: Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of chrysanthemic acid (or its more reactive acyl chloride derivative, chrysanthemoyl chloride) and 2,4-dimethylbenzyl alcohol in a suitable anhydrous organic solvent (e.g., benzene, toluene, or dichloromethane).

-

Catalysis:

-

If using chrysanthemic acid: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

If using chrysanthemoyl chloride: Add a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

-

Alternative: Use a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

-

Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution sequentially with a dilute aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield this compound as the final product.

Mode of Action

As a Type I pyrethroid, this compound's insecticidal action is mediated through its interaction with voltage-gated sodium channels (VGSCs) in the insect's nervous system.

-

Normal Nerve Function: In an insect neuron, an action potential is generated by the rapid opening and closing of VGSCs. Upon stimulation (depolarization), the channels open, allowing an influx of sodium ions (Na⁺), which propagates the nerve signal. The channels then quickly enter an inactivated, non-conducting state and return to a resting state upon repolarization, ready for the next signal.

-

Pyrethroid Interaction: this compound, like other Type I pyrethroids, binds to the open state of the sodium channel protein. This binding physically prevents the channel from closing (inactivating) in a timely manner.

-

Neurotoxic Effect: The failure of the sodium channels to close leads to a prolonged influx of Na⁺ ions. This disrupts the normal repolarization of the neuronal membrane, causing a state of hyperexcitability characterized by repetitive, uncontrolled nerve discharges. This "leakage" of ions ultimately leads to paralysis and the death of the insect. The characteristic "knockdown" effect of pyrethroids is a direct result of this rapid disruption of the nervous system.

Insecticidal Efficacy and Toxicology

Efficacy

Representative Experimental Protocol: Topical Application Bioassay

To determine the intrinsic toxicity of an insecticide like this compound, a topical application bioassay is a standard method. This protocol ensures a precise dose is delivered to each insect.

-

Insect Rearing: Use a susceptible laboratory strain of the target insect (e.g., Musca domestica) of a consistent age and sex (typically 3-5 day old adult females).

-

Insecticide Preparation: Prepare a stock solution of this compound in a volatile solvent, typically acetone. Create a series of five to seven serial dilutions from this stock to establish a dose-response range.

-

Dose Application: Anesthetize the insects using carbon dioxide. Using a calibrated microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of an insecticide dilution directly to the dorsal thorax of each insect. A control group is treated with the solvent alone.

-

Observation: Place the treated insects into clean containers with access to food (e.g., a sugar solution) and water. Hold them at a constant temperature and humidity.

-

Data Collection: Assess mortality at specified time points, typically 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

-

Analysis: Correct the mortality data for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD₅₀ value (the dose required to kill 50% of the test population) and its 95% confidence intervals.

Toxicology

Pyrethroids generally exhibit selective toxicity, being far more toxic to insects than to mammals. This is attributed to several factors, including the lower sensitivity of mammalian sodium channels, larger body size, higher body temperature (which negatively correlates with pyrethroid toxicity), and more efficient metabolic detoxification in mammals.

| Organism Group | Toxicological Profile of this compound |

| Mammals | Generally considered to have low acute oral toxicity. It is reported to be a recognized irritant. |

| Birds | Data for this compound is not specifically available, but Type I pyrethroids are generally of low toxicity to avian species. |

| Fish | Reported to be toxic to fish, a characteristic common to most pyrethroid insecticides. |

| Bees | Data for this compound is not specifically available, but pyrethroids as a class are known to be highly toxic to bees upon direct contact. |

Conclusion

This compound represents an important, albeit commercially transient, step in the historical development of synthetic pyrethroid insecticides. As a product of early structure-activity relationship studies, it helped pave the way for the discovery of more stable and potent compounds that now dominate the market. Its mode of action as a sodium channel modulator is characteristic of the pyrethroid class. While its use has been discontinued, the study of this compound provides valuable context for understanding the evolution of insecticide chemistry and the ongoing search for effective and environmentally compatible pest control agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Dimethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin is a synthetic pyrethroid ester insecticide used in public health applications for the control of various insects.[1] Accurate and reliable quantitative analysis of this compound is essential for formulation quality control, environmental monitoring, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the determination of this compound. This application note details a proposed HPLC method for the analysis of this compound, developed based on the physicochemical properties of the compound and established chromatographic principles for related pyrethroid insecticides.

Disclaimer: As of the writing of this document, no officially validated HPLC method for this compound has been published in the readily available scientific literature. The following protocol is a proposed method based on the analysis of structurally similar compounds and the known chemical properties of this compound. Users are strongly encouraged to perform their own method validation studies to ensure accuracy, precision, and reliability for their specific application.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [2] |

| Molecular Formula | C19H26O2 | [2] |

| Molecular Weight | 286.41 g/mol | [3] |

| Appearance | Amber liquid | [2] |

| Solubility | Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene (B1212753) chloride. Insoluble in water. | [2] |

Principle of the Method

This proposed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, being a relatively non-polar molecule, is separated on a non-polar C18 stationary phase. A polar mobile phase consisting of a mixture of acetonitrile (B52724) and water is used to elute the analyte from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of a calibration curve prepared from standard solutions of known concentrations. Detection is performed at a UV wavelength where this compound is expected to exhibit significant absorbance, based on data from structurally similar pyrethroids.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Chemicals and Reagents:

-

This compound analytical standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) method for cleanup is proposed below.

-

Extraction: For solid samples, a suitable solvent extraction (e.g., with acetonitrile or a hexane/acetone mixture) should be employed. For liquid samples, a liquid-liquid extraction may be necessary.

-

Cleanup (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove polar interferences.

-

Elute the this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions (Proposed)

| Parameter | Recommended Setting |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Note: The mobile phase composition and flow rate may require optimization to achieve the best separation and peak shape. The detection wavelength is proposed based on the UV absorbance of similar pyrethroids; it is recommended to determine the optimal wavelength by scanning a this compound standard solution.

Data Presentation

Table 1: Proposed HPLC Method Parameters

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis |

| Wavelength | 220 nm |

| Column Temperature | 30 °C |

Table 2: Hypothetical Method Validation Parameters (to be determined by user)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography. The detailed experimental procedures and chromatographic conditions serve as a strong starting point for researchers and scientists to develop and validate a robust analytical method for this compound in various matrices. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reliable results.

References

In Vivo Assessment of Dimethrin Efficacy Against Mosquito Larvae: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin, a synthetic pyrethroid insecticide, demonstrates significant efficacy as a larvicide against various mosquito species, which are vectors for numerous infectious diseases. This document provides detailed application notes and standardized protocols for the in vivo assessment of this compound's effectiveness against mosquito larvae. The information herein is intended to guide researchers in conducting reproducible and accurate evaluations of this compound for vector control strategies. The primary mode of action for this compound, and other pyrethroids, is the disruption of the normal functioning of the nervous system in insects. It specifically targets the voltage-gated sodium channels in nerve cell membranes, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and ultimately, death of the larvae.[1][2][3]

Data Presentation: Efficacy of this compound against Mosquito Larvae

The following tables summarize the lethal concentrations (LC50 and LC90) of this compound against the larval stages of three key mosquito vector species: Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi. These values represent the concentration of this compound required to cause 50% and 90% mortality, respectively, within a 24-hour exposure period. It is important to note that the data presented are compiled from separate studies and may reflect variations in experimental conditions and larval strains.

Table 1: Efficacy of this compound against Aedes aegypti Larvae

| Strain | LC50 (mg/L) | LC90 (mg/L) | Reference |

| Susceptible | 0.001 - 0.005 | Not Reported | [4][5] |

Note: Data is derived from studies on insecticide-susceptible strains. Resistant strains may exhibit higher LC50 and LC90 values.

Table 2: Efficacy of this compound against Culex quinquefasciatus Larvae

| Strain | LC50 (µg/ml) | LC90 (µg/ml) | Reference |

| Susceptible (SS) | 0.0000029 | Not Reported | [6] |

| Resistant (HN) | 0.014 | Not Reported | [6] |

| Resistant (RR) | 0.572 | Not Reported | [6] |

| Field Population (FSD) | 0.379 | Not Reported | [7] |

| Field Population (SKT) | Not Reported | Not Reported | [7] |

| Field Population (RWP) | Not Reported | Not Reported | [7] |

| Field Population (LHR) | 12.814 | Not Reported | [7] |

Note: The significant variation in LC50 values highlights the impact of insecticide resistance in different mosquito populations.

Table 3: Efficacy of this compound against Anopheles stephensi Larvae

| Strain | LC50 (mg/L) | LC90 (mg/L) | Reference |

| Laboratory Strain | Not Reported | Not Reported | [8] |

Note: While a specific study on Anopheles stephensi was referenced, the precise LC50 and LC90 values for this compound were not provided in the available search results. Further targeted research would be required to populate this table.

Experimental Protocols

The following protocols are based on the World Health Organization (WHO) standard guidelines for larvicide bioassays and should be adapted as necessary for specific experimental requirements.

Rearing of Mosquito Larvae

-

Mosquito Species: Aedes aegypti, Culex quinquefasciatus, or Anopheles stephensi.

-

Rearing Conditions: Maintain mosquito colonies in a controlled environment with a temperature of 27±2°C, relative humidity of 75±10%, and a 12:12 hour light:dark photoperiod.

-

Feeding: Provide larvae with a diet of finely ground fish food, yeast, or a mixture thereof.

-

Larval Stage: Utilize late third or early fourth instar larvae for all bioassays to ensure developmental consistency.

Preparation of this compound Stock Solution and Dilutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1% or 1000 ppm) in a suitable solvent such as acetone (B3395972) or ethanol.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations. The concentrations should be selected to bracket the expected LC50 and LC90 values, typically spanning from concentrations that cause low mortality to those that cause high mortality.

Larval Bioassay Procedure

-

Test Containers: Use glass beakers or disposable plastic cups as test containers.

-

Test Solution Preparation: Add the appropriate volume of each this compound dilution to 249 ml of distilled or deionized water in each test container to achieve the desired final concentrations. Prepare a control group with 250 ml of water and the same volume of solvent used for the dilutions.

-

Introduction of Larvae: Introduce 20-25 late third or early fourth instar larvae into each test container, including the control group.

-

Replicates: Conduct a minimum of three to four replicates for each concentration and the control.

-

Incubation: Maintain the test containers under the same controlled environmental conditions as the larval rearing.

-

Mortality Assessment: Record larval mortality at 24 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle. Moribund larvae that are incapable of normal movement should also be counted as dead.

-

Data Analysis: Correct the observed mortality for any mortality in the control group using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the test should be repeated. Calculate the LC50 and LC90 values with their 95% confidence limits using probit analysis.

Visualizations

Signaling Pathway of this compound in Mosquito Larvae

Caption: Mode of action of this compound on the mosquito larval nervous system.

Experimental Workflow for Larvicidal Bioassay

Caption: Standard workflow for conducting a mosquito larvicidal bioassay.

References

- 1. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deltamethrin-mediated survival, behavior, and oenocyte morphology of insecticide-susceptible and resistant yellow fever mosquitos (Aedes aegypti) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deltamethrin interacts with Culex quinquefasciatus odorant-binding protein: a novel potential resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innspub.net [innspub.net]

- 8. ijph.tums.ac.ir [ijph.tums.ac.ir]

Application Notes and Protocols for Studying Dimethrin's Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin is a synthetic pyrethroid ester insecticide.[1][2][3] Like other pyrethroids, its mode of action involves the modulation of sodium channels in the nervous system of insects.[3] While its primary use has been in public health applications, it is now considered largely obsolete.[3] The evaluation of the cytotoxic potential of compounds like this compound is crucial for understanding their toxicological profile and potential impact on non-target organisms, including humans.

These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound in cell culture models. The protocols detailed below are established methods for quantifying cell viability, membrane integrity, and apoptosis induction.

Data Presentation

Quantitative data from the described assays should be systematically organized to facilitate the comparison of this compound's cytotoxic effects across different cell lines, concentrations, and exposure times.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |

| e.g., A549 | e.g., Lung Carcinoma | 24 | |

| 48 | |||

| 72 | |||

| e.g., HepG2 | e.g., Hepatocellular Carcinoma | 24 | |

| 48 | |||

| 72 | |||

| e.g., SH-SY5Y | e.g., Neuroblastoma | 24 | |

| 48 | |||

| 72 | |||

| e.g., HaCaT | e.g., Keratinocyte | 24 | |

| 48 | |||

| 72 |

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |

| e.g., A549 | 0 (Control) | 24 | |

| 10 | 24 | ||

| 50 | 24 | ||

| 100 | 24 | ||

| e.g., HepG2 | 0 (Control) | 48 | |

| 10 | 48 | ||

| 50 | 48 | ||

| 100 | 48 |

Table 3: Apoptosis Induction by this compound

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| e.g., SH-SY5Y | 0 (Control) | 24 | ||

| 10 | 24 | |||

| 50 | 24 | |||

| 100 | 24 |

Experimental Protocols

A systematic approach is recommended to characterize the cytotoxic profile of this compound, starting with a general cell viability assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4][5][6]

Materials:

-

Selected mammalian cell lines (adherent or suspension)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Gently mix on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, a hallmark of necrosis.[7][8]

Materials:

-

Cells cultured in 96-well plates and treated with this compound as described in the MTT assay protocol.

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Procedure:

-

Prepare Controls: Include the following controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.[7]

-

Background control: Culture medium only.

-

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cells cultured in 6-well plates and treated with this compound.

-

Annexin V-FITC/PI apoptosis detection kit (commercially available)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

-